REACTION_CXSMILES
|
[CH3:1][CH:2]=[C:3](N1CCOCC1)[CH2:4][CH3:5].[CH:12]([CH:14]=[CH2:15])=[O:13]>O1CCOCC1.Cl>[CH3:15][C:14]1[C:12](=[O:13])[CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]=1
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
CC=C(CC)N1CCOCC1
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to 5° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
is maintained for half an hour with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The solvent is afterwards evaporated off
|
Type
|
CUSTOM
|
Details
|
the oil obtained as residue
|
Type
|
STIRRING
|
Details
|
On stirring of the acidified solution at room temperature
|
Type
|
CUSTOM
|
Details
|
there precipitates an oil which
|
Type
|
STIRRING
|
Details
|
after one to two days' stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted a further five times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether phases are dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether is distilled off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |